molecular formula C21H16Cl2N2O2 B11219236 9-Chloro-5-(2-chlorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-(2-chlorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11219236
M. Wt: 399.3 g/mol
InChI Key: UQQVWRTXXWFHRI-UHFFFAOYSA-N
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Description

9-Chloro-5-(2-chlorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazolo[1,5-c][1,3]benzoxazine core structure, which is further substituted with chloro, chlorophenyl, and methylfuryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-(2-chlorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds.

    Cyclization to Benzoxazine: The pyrazole intermediate undergoes cyclization with ortho-hydroxyaryl aldehydes or ketones to form the benzoxazine core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-(2-chlorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 9-Chloro-5-(2-chlorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action and therapeutic potential.

Medicine

In medicine, the compound is explored for its potential as a pharmaceutical agent. Its structural features make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-Chloro-5-(2-chlorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to alter signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of the benzoxazine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16Cl2N2O2

Molecular Weight

399.3 g/mol

IUPAC Name

9-chloro-5-(2-chlorophenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C21H16Cl2N2O2/c1-12-6-8-20(26-12)17-11-18-15-10-13(22)7-9-19(15)27-21(25(18)24-17)14-4-2-3-5-16(14)23/h2-10,18,21H,11H2,1H3

InChI Key

UQQVWRTXXWFHRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CC=C5Cl

Origin of Product

United States

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